

WSPC Biotin-PEG3-DBCO chemical properties and structure

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Compound of Interest

Compound Name: WSPC Biotin-PEG3-DBCO

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WSPC Biotin-PEG3-DBCO: An In-depth Technical Guide

This guide provides a comprehensive overview of the chemical properties, structure, and applications of **WSPC Biotin-PEG3-DBCO**, a key reagent for researchers, scientists, and drug development professionals. **WSPC Biotin-PEG3-DBCO** is a versatile molecule that combines the high-affinity binding of biotin with the precision of copper-free click chemistry and the utility of a photocleavable linker.

Core Chemical Properties and Structure

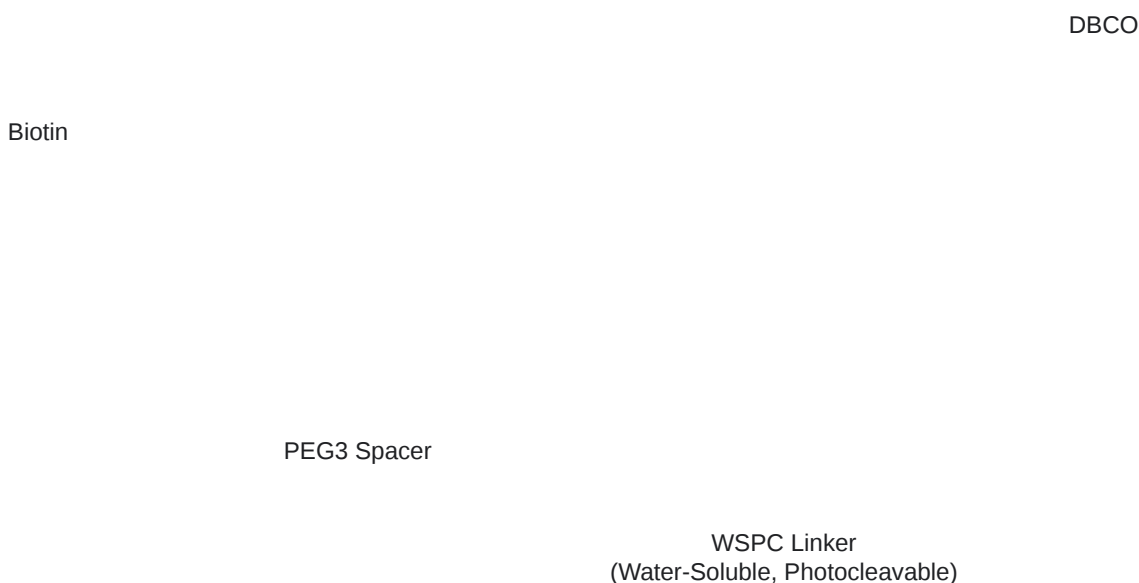
WSPC Biotin-PEG3-DBCO is a complex molecule featuring a biotin moiety for affinity purification, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and a water-soluble, photocleavable (WSPC) linker. The sulfonate group within the WSPC linker renders the molecule membrane-impermeable, making it particularly useful for labeling cell surface proteins.^{[1][2]}

The key functional components of **WSPC Biotin-PEG3-DBCO** are:

- **Biotin:** Enables the high-affinity binding to streptavidin and avidin, facilitating the capture and purification of labeled biomolecules.

- PEG3 Spacer: A short polyethylene glycol chain that increases the hydrophilicity of the molecule and provides spatial separation between the biotin and the reactive group.
- DBCO (Dibenzocyclooctyne): A strained alkyne that reacts specifically and efficiently with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.[3] This bioorthogonal reaction proceeds readily under mild, aqueous conditions, making it ideal for biological applications.
- WSPC (Water-Soluble Photocleavable) Linker: This component contains a sulfonate group for enhanced water solubility and a photolabile moiety. Upon irradiation with near-UV light (e.g., 365 nm), the linker is cleaved, allowing for the release of the captured biomolecule.[1][2]

The detailed chemical structure of **WSPC Biotin-PEG3-DBCO** is visualized below.



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Caption: Chemical structure of **WSPC Biotin-PEG3-DBCO**.

Quantitative Data

The following table summarizes the key quantitative properties of **WSPC Biotin-PEG3-DBCO**. It is important to note that some values, such as solubility, can be batch-dependent.^[1]

Property	Value	Source
Molecular Formula	C ₅₃ H ₆₈ N ₈ O ₁₇ S ₂	[1]
Molecular Weight	1153.29 g/mol	[1]
Exact Mass	1152.4144 g/mol	[1]
Appearance	Solid powder	[1]
Purity	>95% (typically)	[1]
Solubility	Soluble in DMSO and DMF. The water solubility is enhanced by the sulfonate group, but quantitative data is not readily available and should be determined empirically.	[4][5]
Storage Conditions	Short term (days to weeks): 0 - 4°C, protected from light. Long term (months to years): -20°C, protected from light.	[1]
Photocleavage Wavelength	~365 nm	[1][2]
Recommended Photocleavage Light Intensity	1-5 mW/cm ²	[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of **WSPC Biotin-PEG3-DBCO**. These protocols are intended as a guide and may require optimization for specific experimental contexts.

Bioconjugation via Copper-Free Click Chemistry (SPAAC)

This protocol outlines the general steps for labeling an azide-modified biomolecule (e.g., a protein) with **WSPC Biotin-PEG3-DBCO**.

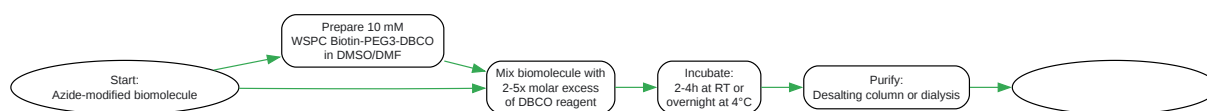
Materials:

- Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing azides.
- **WSPC Biotin-PEG3-DBCO**
- Anhydrous DMSO or DMF
- Desalting column or dialysis cassette for purification

Procedure:

- Prepare **WSPC Biotin-PEG3-DBCO** Stock Solution: Immediately before use, dissolve **WSPC Biotin-PEG3-DBCO** in anhydrous DMSO or DMF to a concentration of 10 mM.
- Reaction Setup:
 - Add a 2 to 5-fold molar excess of the **WSPC Biotin-PEG3-DBCO** stock solution to your azide-modified biomolecule.
 - The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to minimize potential denaturation of proteins.
- Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Reaction times may vary depending on the concentration and reactivity of the substrates.
- Purification: Remove excess, unreacted **WSPC Biotin-PEG3-DBCO** using a desalting column, dialysis, or size-exclusion chromatography appropriate for your biomolecule.

- Characterization (Optional): The success of the conjugation can be confirmed by methods such as SDS-PAGE (observing a band shift), mass spectrometry, or functional assays.



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Caption: Workflow for bioconjugation using **WSPC Biotin-PEG3-DBCO**.

Affinity Purification of Biotinylated Biomolecules

This protocol describes the capture of the biotinylated biomolecule using streptavidin-coated magnetic beads.

Materials:

- Biotinylated biomolecule
- Streptavidin-coated magnetic beads
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Magnetic stand

Procedure:

- **Bead Preparation:** Resuspend the streptavidin-coated magnetic beads and wash them according to the manufacturer's instructions.
- **Binding:** Add the biotinylated biomolecule to the washed beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
- **Washing:** Place the tube on a magnetic stand to capture the beads. Carefully remove the supernatant. Wash the beads 2-3 times with wash buffer to remove non-specifically bound

molecules.

Photocleavage and Elution

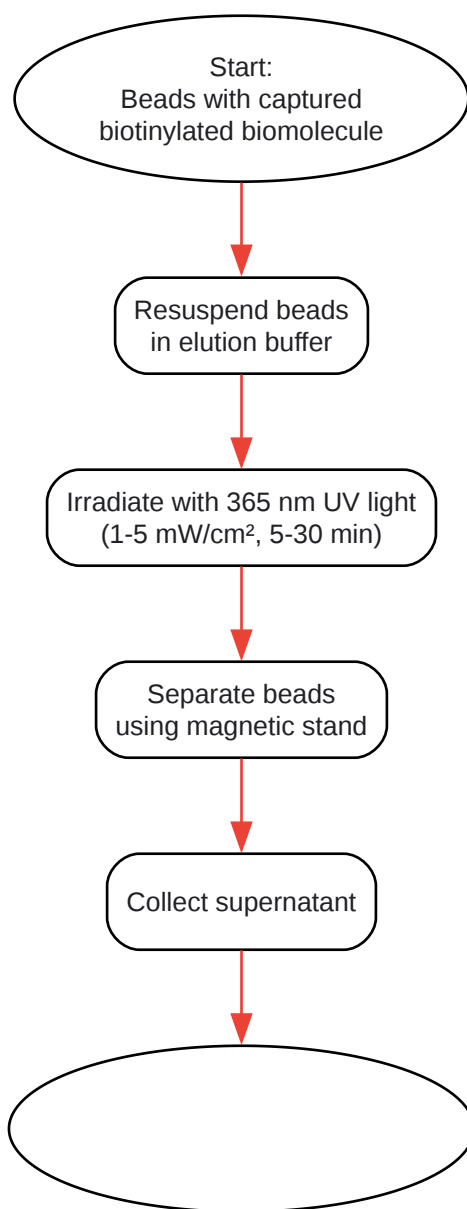
This protocol outlines the release of the captured biomolecule from the streptavidin beads via photocleavage.

Materials:

- Beads with captured biotinylated biomolecule
- Elution buffer (a buffer suitable for the downstream application of your biomolecule)
- UV lamp with an emission wavelength of ~365 nm and an intensity of 1-5 mW/cm²
- Magnetic stand

Procedure:

- Resuspend Beads: After the final wash, resuspend the beads in a suitable elution buffer.
- Photocleavage: Irradiate the bead suspension with a 365 nm UV lamp at an intensity of 1-5 mW/cm². The optimal irradiation time should be determined empirically but is typically in the range of 5-30 minutes.^[6] Gentle mixing during irradiation can improve cleavage efficiency.
- Elution: Place the tube on a magnetic stand to capture the beads. The supernatant now contains the released, non-biotinylated biomolecule.
- Collection: Carefully collect the supernatant containing your purified biomolecule for downstream analysis.

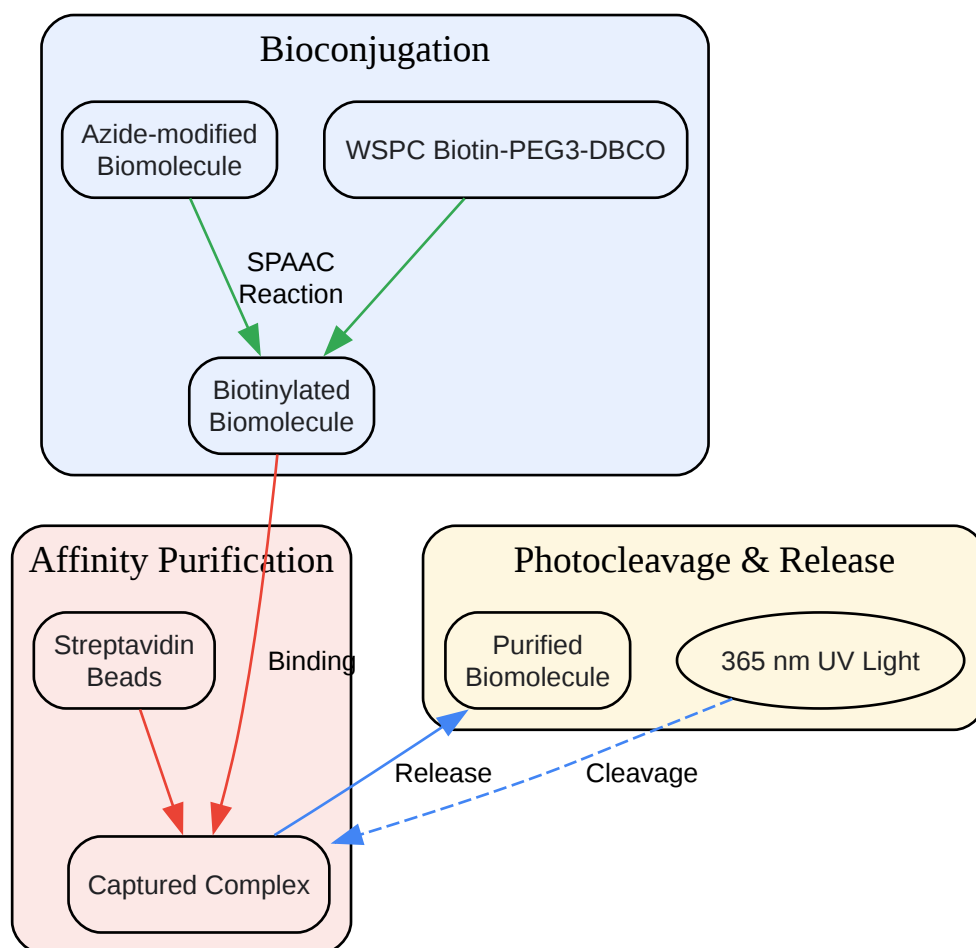


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Caption: Workflow for photocleavage and elution.

Signaling Pathways and Logical Relationships

The application of **WSPC Biotin-PEG3-DBCO** follows a logical progression of steps, from conjugation to purification and finally to the release of the target molecule. This process can be visualized as a signaling pathway or workflow.



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Caption: Logical workflow of **WSPC Biotin-PEG3-DBCO** application.

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